molecular formula C14H14F3NO4 B2383855 Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate CAS No. 2034246-17-6

Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate

Cat. No. B2383855
CAS RN: 2034246-17-6
M. Wt: 317.264
InChI Key: LZTOGFQAHQIJKP-UHFFFAOYSA-N
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Description

“Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C14H14F3NO4 . It’s a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate” is based on its molecular formula C14H14F3NO4 . The compound contains a trifluoroethoxy group attached to an azetidine ring, which is further linked to a benzoate group .

Scientific Research Applications

Rhenium-Catalyzed Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the utility of such processes in the modification of chemical structures to potentially include compounds like "Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate" (E. Mejía & A. Togni, 2012).

Synthesis of Herbicidal Ingredients

Research on the synthesis of herbicidal ingredients, such as ZJ0273, highlights the potential agricultural applications of related benzoate derivatives. These compounds are used for weed control, demonstrating the relevance of chemical synthesis in developing effective herbicidal agents (Zheng-Min Yang, Q. Ye, & Long Lu, 2008).

Mesomorphic Properties of Chiral Series

The synthesis and study of difluoro substituted benzoate derivatives reveal their rich polymesomorphic sequence and mesomorphic properties, which are important for applications in liquid crystal technology (C. D. Cruz et al., 2001).

X-ray Crystal Structure Analysis

The detailed crystal structure analysis of a complex benzoate derivative underscores the importance of structural characterization in understanding the properties and potential applications of such compounds (S. Moser, V. Bertolasi, & K. Vaughan, 2005).

Synthesis of CK1 Inhibitors for Alzheimer's Disease Imaging

The synthesis of carbon-11-labeled CK1 inhibitors, including derivatives of benzoate, for potential PET radiotracers in imaging Alzheimer's disease, illustrates the intersection of organic synthesis and biomedical research (Mingzhang Gao, Min Wang, & Q. Zheng, 2018).

Safety and Hazards

The safety data sheet for a similar compound, “3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylmethylthio]-1H-benzimidazole”, suggests that it should not be used for food, drug, pesticide or biocidal product use . It’s recommended to use personal protective equipment and avoid dust formation .

properties

IUPAC Name

methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c1-21-13(20)10-4-2-9(3-5-10)12(19)18-6-11(7-18)22-8-14(15,16)17/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOGFQAHQIJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate

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